(3-Methoxyphenyl)methanesulfonamide

概要

説明

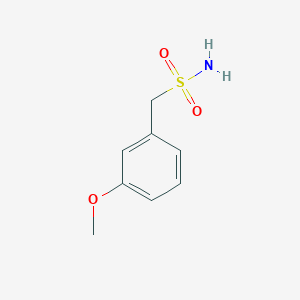

(3-Methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methanesulfonamide typically involves the reaction of 3-methoxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

化学反応の分析

Types of Reactions

(3-Methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

科学的研究の応用

(3-Methoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (3-Methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to various biological effects .

類似化合物との比較

Similar Compounds

- (3-Methoxyphenyl)ethanesulfonamide

- (3-Methoxyphenyl)propanesulfonamide

- (3-Methoxyphenyl)butanesulfonamide

Uniqueness

(3-Methoxyphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

生物活性

(3-Methoxyphenyl)methanesulfonamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to a 3-methoxyphenyl moiety, characterized by the following chemical formula:

- Molecular Formula : C₉H₁₃N₃O₃S

- Molecular Weight : Approximately 201.24 g/mol

The presence of the methoxy group enhances its solubility and reactivity, contributing to its unique properties and potential biological activities.

This compound exhibits its biological effects primarily through interaction with various molecular targets, including enzymes and receptors involved in cancer progression.

- Alkylating Agent : The compound can form covalent bonds with nucleophilic sites in biological molecules, disrupting normal cellular processes.

- DNA Interaction : Research indicates that it can bind to DNA, potentially leading to antitumor effects. This interaction may involve intercalation within the DNA structure, influencing replication and transcription processes.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | DNA intercalation |

| MCF-7 (Breast Cancer) | 20 | Topoisomerase II inhibition |

| A549 (Lung Cancer) | 25 | Induction of apoptosis |

These findings suggest that the compound's structural features contribute to its effectiveness against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Studies indicate that it exhibits activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity highlights its potential applications in treating infections caused by resistant bacterial strains.

Study on Antitumor Activity

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in vivo using mouse models with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers within the tumor tissues. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Pharmacokinetic Profile Assessment

In another study assessing the pharmacokinetics of this compound, male CD-1 mice were administered varying doses of the compound. The results demonstrated favorable absorption characteristics with a half-life of approximately 4 hours and low clearance rates, indicating potential for sustained therapeutic effects .

特性

IUPAC Name |

(3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXGHWSNOWHPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533165 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-90-1 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amsacrine is a DNA intercalator. This means it inserts itself between the base pairs of DNA, disrupting DNA replication and transcription. [] This interaction is primarily attributed to the 9-anilinoacridine moiety of the molecule. [, ] The (3-methoxyphenyl)methanesulfonamide side chain is believed to interact with the minor groove of DNA, influencing the binding affinity. [] This interference with DNA function ultimately leads to cell death, making it effective against certain cancers. [, ]

A: While the 9-anilinoacridine portion is responsible for intercalation, the this compound side chain plays a crucial role in DNA binding affinity and, consequently, antitumor activity. [] Studies have shown that oxygen-containing substituents, like the methoxy and sulfonamide groups, are preferred for high biological activity. [] Modifications to this side chain can significantly impact amsacrine's potency and selectivity. [, ]

A: Research indicates that strong DNA binding is favored by nitrogen-containing or cyclized substituents on the phosphorus atom of the side chain. [] Interestingly, the structural requirements for strong DNA binding differ from those for optimal antileukemic activity. [] This highlights the complex relationship between structural features and biological activity in drug design.

A: Yes, researchers have synthesized and evaluated various amsacrine analogs, modifying the this compound side chain or the acridine moiety to improve activity, potency, and selectivity. [, , ] For example, tetrahydro-9-aminoacridines have been investigated for their DNA intercalating properties. [] Similarly, 4-anilinofuro[2,3-b]quinoline derivatives, inspired by amsacrine's structure, have shown promising cytotoxic activity against various cancer cell lines. []

A: Yes, the emergence of resistance has led to research into combination therapies and strategies to overcome MDR. For instance, calcium channel blockers like verapamil have been found to potentiate the cytotoxicity of amsacrine in resistant cell lines. [] This suggests that modulating calcium channels could be a potential strategy to overcome resistance and enhance the effectiveness of amsacrine.

A: Amsacrine primarily acts as a topoisomerase II inhibitor, trapping the enzyme-DNA complex and leading to DNA double-strand breaks. [, ] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, such as the Mre11-Rad50-Nbs1 (MRN) pathway, as evidenced by histone γH2AX phosphorylation. [] Amsacrine treatment has also been linked to the induction of the unfolded protein response (UPR) in HeLa cells, likely due to ER stress caused by accumulated misfolded proteins. [] Additionally, evidence suggests the involvement of autophagy, a cellular degradation process, indicated by the accumulation of microtubule-associated proteins 1A/1B and Light Chain 3-II (LC3b-II). [] These cellular responses ultimately contribute to amsacrine's cytotoxic effects and subsequent cell death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。